![molecular formula C24H23NO5 B12172003 N-[2-(4-hydroxyphenyl)ethyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B12172003.png)
N-[2-(4-hydroxyphenyl)ethyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide
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Overview
Description
N-[2-(4-hydroxyphenyl)ethyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a complex organic compound with a unique structure that combines a hydroxyphenyl group, an ethyl chain, and a furochromenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-hydroxyphenyl)ethyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide typically involves multiple steps
Preparation of the Furochromenyl Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the furochromenyl structure.
Introduction of the Hydroxyphenyl Ethyl Group: This step can be achieved through a nucleophilic substitution reaction, where the hydroxyphenyl ethyl group is introduced to the furochromenyl core using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-hydroxyphenyl)ethyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the furochromenyl moiety can be reduced to form alcohol derivatives.
Substitution: The ethyl chain can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohol derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of C20H25N1O4 and a molecular weight of approximately 341.43 g/mol. Its structure features a furochromene backbone, which is known for its biological activity.
Anticancer Activity
Recent studies have indicated that N-[2-(4-hydroxyphenyl)ethyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide exhibits significant anticancer properties. In vitro tests have shown that this compound can inhibit the proliferation of various cancer cell lines. A notable case study involved screening a drug library on multicellular spheroids, where this compound demonstrated potent cytotoxic effects against breast cancer cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of biofilm formation .
Microorganism | Inhibition Zone (cm) |
---|---|
Staphylococcus aureus | 0.620 |
S. epidermidis | 0.550 |
This data suggests that the compound could be further developed as an antimicrobial agent.
Anti-inflammatory Effects
Preliminary investigations suggest that this compound may exhibit anti-inflammatory properties. In vitro studies have shown a reduction in pro-inflammatory cytokines when cells were treated with this compound . This property could make it a candidate for treating inflammatory diseases.
Biochemical Mechanisms
The biological activities of this compound are attributed to its ability to interact with various cellular targets:
- Cell Cycle Regulation : The compound has been observed to affect cell cycle progression in cancer cells, leading to increased apoptosis.
- Reactive Oxygen Species (ROS) : It may modulate oxidative stress levels within cells, contributing to its anticancer and antimicrobial effects.
Case Studies and Research Findings
Several studies have documented the applications and efficacy of this compound:
- Anticancer Screening : A comprehensive study published in 2024 reported the identification of this compound as a novel anticancer agent through high-throughput screening methods on multicellular spheroids .
- Antimicrobial Efficacy : Research published in 2022 highlighted the effectiveness of this compound against biofilm-associated infections caused by Staphylococcus aureus, showcasing its potential as an antimicrobial candidate .
- Inflammatory Response Modulation : A study focusing on inflammatory markers indicated that treatment with this compound resulted in significant reductions in cytokine levels in vitro .
Mechanism of Action
The mechanism of action of N-[2-(4-hydroxyphenyl)ethyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the furochromenyl moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
N-[2-(4-hydroxyphenyl)ethyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide can be compared with similar compounds such as:
N-(2-hydroxyphenyl)acetamide: This compound lacks the furochromenyl moiety and has different chemical properties and applications.
N-(4-hydroxyphenyl)acetamide: Similar to the previous compound but with the hydroxy group in a different position, leading to different reactivity and biological activity.
2-(4-hydroxyphenyl)ethylamine: This compound lacks the acetamide and furochromenyl groups, resulting in different chemical behavior and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.
Biological Activity
N-[2-(4-hydroxyphenyl)ethyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and cytotoxic properties based on various research findings.
Chemical Structure
The compound is characterized by a complex structure that includes a furochromene backbone and a hydroxyphenyl ethyl moiety. Its chemical formula can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound, particularly against Gram-positive bacteria.
In Vitro Studies
- Inhibition of Bacterial Growth : The compound exhibited significant antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis. The Minimum Inhibitory Concentration (MIC) values were determined to be 16 μM for S. epidermidis and 64 μM for S. aureus .
- Biofilm Disruption : The compound demonstrated the ability to disrupt biofilms formed by these bacteria, achieving over 90% biofilm killing at concentrations between 32 μM and 256 μM .
Table 1: Antimicrobial Activity Summary
Bacterial Strain | MIC (μM) | Biofilm Killing (%) |
---|---|---|
Staphylococcus aureus | 64 | >90 |
Staphylococcus epidermidis | 16 | >90 |
Anticancer Activity
The compound has also been investigated for its anticancer properties.
Cell Viability Assays
- Cytotoxicity Testing : Using the MTT assay on human cancer cell lines, the compound showed promising antiproliferative effects. IC50 values were reported in the range of 3-5 μM for certain cancer cell lines, indicating strong potential as an anticancer agent .
- Mechanism of Action : The mechanism involves the induction of apoptosis in cancer cells, which was confirmed through flow cytometry analysis showing increased annexin V staining in treated cells .
Table 2: Anticancer Activity Summary
Cell Line | IC50 (μM) | Mechanism |
---|---|---|
A549 (Lung Cancer) | 3 | Apoptosis |
MCF-7 (Breast Cancer) | 5 | Apoptosis |
Cytotoxicity to Normal Cells
While evaluating the safety profile, it was essential to assess the cytotoxic effects on normal human cells.
- HaCaT Cell Line Testing : The compound was tested on HaCaT cells with results indicating that at concentrations up to 16 μM, there was no significant toxicity observed. However, at higher concentrations (32 μM and above), cell viability decreased significantly .
Table 3: Cytotoxicity Summary
Concentration (μM) | Cell Viability (%) |
---|---|
8 | >90 |
16 | >80 |
32 | ~75 |
64 | <10 |
Properties
Molecular Formula |
C24H23NO5 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
N-[2-(4-hydroxyphenyl)ethyl]-2-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide |
InChI |
InChI=1S/C24H23NO5/c1-13-12-29-22-15(3)23-19(10-18(13)22)14(2)20(24(28)30-23)11-21(27)25-9-8-16-4-6-17(26)7-5-16/h4-7,10,12,26H,8-9,11H2,1-3H3,(H,25,27) |
InChI Key |
NBYNBSHGFHPLSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCCC4=CC=C(C=C4)O)C)C |
Origin of Product |
United States |
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